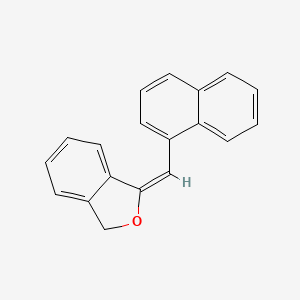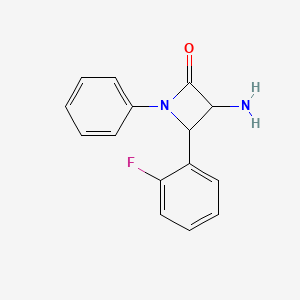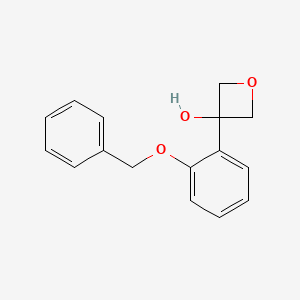
6-Chloro-5-fluoro-3-((Z)-2-nitro-propenyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-chloro-5-fluoroindole, which serves as the core structure.
Nitroalkene Formation: The nitroalkene moiety is introduced through a reaction between 2-nitropropane and an appropriate aldehyde under basic conditions to form 2-nitroprop-1-en-1-yl.
Coupling Reaction: The final step involves coupling the nitroalkene with the indole core under specific conditions to ensure the formation of the (Z)-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine or hydroxylamine under catalytic hydrogenation or using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine or hydroxylamine derivatives.
Substitution: Formation of substituted indole derivatives with different functional groups replacing the chloro or fluoro substituents.
Scientific Research Applications
(Z)-6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (Z)-6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(E)-2-nitroprop-1-en-1-ylbenzene: Similar nitroalkene structure but with a benzene ring instead of an indole core.
1-Phenyl-2-nitropropene: Another nitroalkene with a phenyl group, used in similar synthetic applications.
Uniqueness
(Z)-6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole is unique due to its combination of chloro, fluoro, and nitro substituents on an indole core
Properties
CAS No. |
1458665-11-6 |
|---|---|
Molecular Formula |
C11H8ClFN2O2 |
Molecular Weight |
254.64 g/mol |
IUPAC Name |
6-chloro-5-fluoro-3-[(Z)-2-nitroprop-1-enyl]-1H-indole |
InChI |
InChI=1S/C11H8ClFN2O2/c1-6(15(16)17)2-7-5-14-11-4-9(12)10(13)3-8(7)11/h2-5,14H,1H3/b6-2- |
InChI Key |
WLICIRKRCWJTQD-KXFIGUGUSA-N |
Isomeric SMILES |
C/C(=C/C1=CNC2=CC(=C(C=C21)F)Cl)/[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1=CNC2=CC(=C(C=C21)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858728.png)



![Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11858758.png)



![5-Isopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11858773.png)


![4-[(4-Chlorophenyl)methyl]isoquinoline](/img/structure/B11858781.png)


